Cas no 1805718-43-7 (Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate)

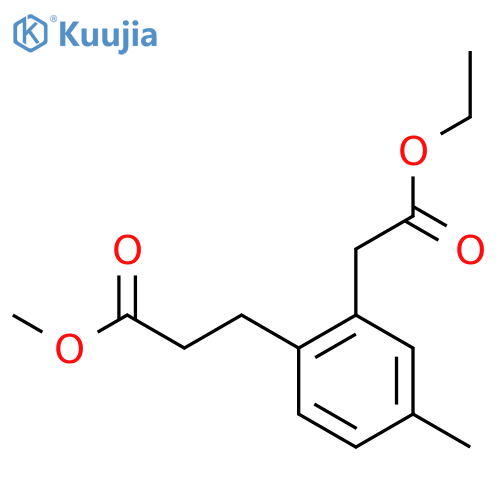

1805718-43-7 structure

商品名:Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate

CAS番号:1805718-43-7

MF:C15H20O4

メガワット:264.316905021667

CID:5006174

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate

-

- インチ: 1S/C15H20O4/c1-4-19-15(17)10-13-9-11(2)5-6-12(13)7-8-14(16)18-3/h5-6,9H,4,7-8,10H2,1-3H3

- InChIKey: CTACELQSRNMCBH-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1C=C(C)C=CC=1CCC(=O)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 301

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007966-1g |

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate |

1805718-43-7 | 97% | 1g |

1,549.60 USD | 2021-07-06 | |

| Alichem | A010007966-250mg |

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate |

1805718-43-7 | 97% | 250mg |

480.00 USD | 2021-07-06 | |

| Alichem | A010007966-500mg |

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate |

1805718-43-7 | 97% | 500mg |

863.90 USD | 2021-07-06 |

Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1805718-43-7 (Ethyl 2-(3-methoxy-3-oxopropyl)-5-methylphenylacetate) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量